

# The Structure and Application of NOTAbis(tBu)ester: A Technical Guide

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#### Introduction

**NOTA-bis(tBu)ester**, also known as 1,4,7-Triazacyclononane-1,4-bis-tert-butyl acetate-7-acetic acid, is a bifunctional chelator that has garnered significant attention in the fields of radiopharmaceutical chemistry and drug development.[1] Its unique structural features make it an invaluable tool for the development of targeted radiopharmaceuticals for both molecular imaging techniques, such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), and for radionuclide therapy.[1] This technical guide provides an in-depth overview of the structure, properties, and applications of **NOTA-bis(tBu)ester**, complete with experimental protocols and data presented for the discerning researcher.

## **Core Structure and Properties**

The foundational structure of **NOTA-bis(tBu)ester** is the macrocycle 1,4,7-triazacyclononane (TACN), a nine-membered ring with three nitrogen atoms.[1] This core is functionalized with three acetic acid pendant arms, forming the powerful chelating agent NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid). The defining characteristic of **NOTA-bis(tBu)ester** is the selective protection of two of these carboxylic acid groups as tert-butyl esters. This leaves a single carboxylic acid group free and available for covalent attachment to biomolecules.[1]



This bifunctional nature is the cornerstone of its utility. The NOTA macrocycle provides a stable coordination cage for various radiometals, while the free carboxylic acid serves as a handle for conjugation to targeting vectors such as peptides and antibodies.[1] The tert-butyl ester protecting groups are acid-labile and can be removed under mild acidic conditions, which is often performed after conjugation to the biomolecule.[1]

# Chemical Structure Diagram Figure 1. Chemical structure of NOTA-bis(tBu)ester.

## **Physicochemical Properties**

A summary of the key physicochemical properties of NOTA-bis(tBu)ester is provided in the table below.

Property	Value	Reference(s)
IUPAC Name	2-[4,7-bis[2-[(2-methylpropan- 2-yl)oxy]-2-oxoethyl]-1,4,7- triazonan-1-yl]acetic acid	[2]
Synonyms	NOTA-bis(tert-butyl ester), 1,4,7-Triazacyclononane-1,4- bis-tert-butyl acetate-7-acetic acid	[1][3]
CAS Number	1161415-28-6	[1][3][4]
Molecular Formula	C20H37N3O6	[1][3][4]
Molecular Weight	415.5 g/mol	[2][5]
Appearance	White solid/powder	[4][5]
Solubility	Soluble in DMSO, ethanol, and PBS (pH 7.2)	[5]

# **Experimental Protocols** Synthesis of NOTA-bis(tBu)ester



While a detailed, step-by-step synthesis protocol for **NOTA-bis(tBu)ester** is not readily available in a single source, the general synthetic strategy involves the selective alkylation of the 1,4,7-triazacyclononane (TACN) macrocycle. A common approach is the initial synthesis of NOTA-tris(tert-butyl ester) followed by selective deprotection of one ester group. Alternatively, a stepwise alkylation of the TACN nitrogens can be employed to achieve the desired disubstituted product.

A representative procedure for the synthesis of the related NOTA-tris(tert-butyl ester) is as follows:

- Reaction Setup: Dissolve 1,4,7-triazacyclononane (TACN) in a suitable organic solvent such as acetonitrile.
- Addition of Reagent: Cool the solution to 0°C and add tert-butyl bromoacetate dropwise.
- Reaction: Allow the mixture to warm to room temperature and stir for 24 hours.
- Workup: Filter the reaction mixture and evaporate the solvent. The resulting residue is then subjected to an aqueous workup with pH adjustments and extractions to isolate the NOTAtris(tert-butyl ester) product.[6]
- Purification: The crude product is typically purified by column chromatography on silica gel. [7][8][9]

To obtain **NOTA-bis(tBu)ester**, a subsequent selective hydrolysis of one of the tert-butyl ester groups would be necessary.[10][11] This can be a challenging step, and reaction conditions must be carefully controlled to avoid over-deprotection.

# **Bioconjugation to Peptides and Antibodies**

The free carboxylic acid on **NOTA-bis(tBu)ester** allows for its conjugation to primary amines (e.g., the N-terminus or lysine side chains) on biomolecules. A common method is through the formation of an active N-hydroxysuccinimide (NHS) ester.

Activation of NOTA-bis(tBu)ester:

• Dissolve NOTA-bis(tBu)ester in an anhydrous solvent like dimethylformamide (DMF).



- Add N-hydroxysuccinimide (NHS) and a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- Stir the reaction at room temperature for several hours to overnight to form the NOTAbis(tBu)ester-NHS ester.[6]

Conjugation to a Peptide or Antibody:

- Prepare the biomolecule in an amine-free buffer at a slightly alkaline pH (typically 8.0-8.5) to ensure the primary amines are deprotonated and nucleophilic.
- Add the activated NOTA-bis(tBu)ester-NHS ester to the biomolecule solution. The molar ratio of the chelator to the biomolecule should be optimized for the specific application.
- Incubate the reaction mixture at room temperature for 1-2 hours or on ice for longer periods.
- Quench the reaction by adding a small molecule with a primary amine, such as Tris or glycine.[12]
- Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove unreacted chelator and byproducts.

#### Radiolabeling with Gallium-68

NOTA is an excellent chelator for Gallium-68 (<sup>68</sup>Ga), a positron-emitting radionuclide widely used in PET imaging.[13]

A typical radiolabeling procedure is as follows:

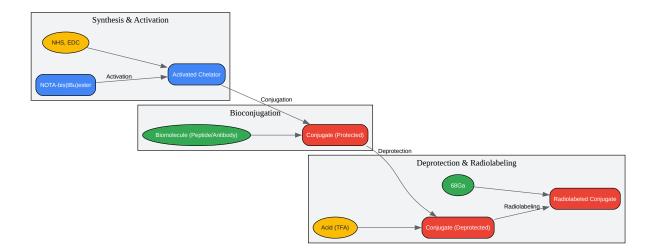
- Obtain <sup>68</sup>GaCl₃ by eluting a <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl.
- Adjust the pH of the <sup>68</sup>Ga eluate to 3.5-4.5 using a sodium acetate buffer.
- Add the NOTA-conjugated biomolecule to the buffered <sup>68</sup>Ga solution.
- Incubate the reaction mixture at room temperature or with gentle heating (e.g., 95°C for 5-15 minutes). NOTA-conjugates can often be labeled efficiently at room temperature.[13]



• Determine the radiochemical purity of the final product using methods such as instant thinlayer chromatography (ITLC) or radio-HPLC.

# **Logical Relationships and Workflows**

The following diagram illustrates the general workflow from **NOTA-bis(tBu)ester** to a radiolabeled bioconjugate for PET imaging.



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**Figure 2.** General workflow for the preparation of a <sup>68</sup>Ga-labeled bioconjugate using **NOTA-bis(tBu)ester**.

### Conclusion



**NOTA-bis(tBu)ester** is a versatile and powerful bifunctional chelator that plays a crucial role in the advancement of targeted radiopharmaceuticals. Its well-defined structure, with a robust metal-chelating core and a reactive handle for bioconjugation, allows for the creation of highly specific imaging and therapeutic agents. The experimental protocols outlined in this guide provide a foundation for researchers to utilize **NOTA-bis(tBu)ester** in their drug development endeavors. As the field of nuclear medicine continues to evolve, the importance of well-characterized and readily applicable chelating agents like **NOTA-bis(tBu)ester** will undoubtedly grow.

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